3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
描述
3-(4-Fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:
- Position 3: A 4-fluorophenyl substituent, which enhances binding affinity to biological targets through hydrophobic and electron-withdrawing effects .
- Position 5: A methyl group, contributing steric bulk and metabolic stability compared to larger substituents .
- Position 7: A 2-methylpropyl (isobutyl) amine, which modulates lipophilicity and bioavailability .
This compound belongs to a class of pyrazolo[1,5-a]pyrimidines investigated for their anti-mycobacterial and anti-Wolbachia activities . tb) growth and favorable pharmacokinetic profiles .
属性
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c1-11(2)9-19-16-8-12(3)21-17-15(10-20-22(16)17)13-4-6-14(18)7-5-13/h4-8,10-11,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODNQHHAQJVLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Substitution: The pyrazole intermediate is then reacted with 2-methylpropanal in the presence of a catalyst such as p-toluenesulfonic acid to introduce the N-(2-methylpropyl) group.
Final Cyclization: The final step involves cyclization with formamide to form the pyrazolo[1,5-a]pyrimidine core structure.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include sodium methoxide or potassium tert-butoxide. The major products formed are the substituted derivatives.
科学研究应用
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that involve the reaction of specific precursors. The synthetic pathway typically includes the formation of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse pharmacological activities. The synthesis often involves the use of reagents such as sodium acetate and ethanol under reflux conditions to yield high-purity products.
Key Structural Features:
- Molecular Formula: C17H19FN4
- Molecular Weight: 298.36 g/mol
- CAS Number: 1031598-89-6
Biological Activities
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity: Compounds in this class have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. For instance, recent studies have highlighted the effectiveness of similar pyrazolo compounds in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties: Pyrazolo derivatives have been reported to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
- Antioxidant Properties: Molecular docking studies suggest that these compounds can act as antioxidants by scavenging free radicals and protecting cells from oxidative stress.
Computational Studies
Computational chemistry plays a crucial role in understanding the properties of 3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine. Density Functional Theory (DFT) calculations have been employed to predict various properties:
- Molecular Geometry Optimization: The optimized structure reveals insights into bond lengths and angles that correlate with biological activity.
- Nonlinear Optical Properties: The compound has been analyzed for its potential in nonlinear optical (NLO) applications. Calculated hyperpolarizability values suggest it could be useful in photonic devices.
Case Studies
-
Anticancer Activity Study:
A study conducted on a series of pyrazolo derivatives demonstrated that modifications at the 4-position significantly enhance cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its structural features. -
Anti-inflammatory Mechanism:
Research involving animal models showed that administering similar pyrazolo compounds resulted in a marked reduction in inflammation markers, supporting their use in treating conditions like arthritis. -
NLO Applications:
A series of experiments indicated that specific substitutions on the pyrazolo framework enhance NLO properties, making these compounds suitable candidates for advanced optical materials.
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antioxidant | Scavenging free radicals |
Table 2: Computational Properties
| Property | Value | Methodology |
|---|---|---|
| Molecular Geometry | Optimized at B3LYP/6-31G(d,p) | DFT Calculations |
| Hyperpolarizability | High | DFT Calculations |
| Bond Lengths (C-N) | Approximately 1.299 Å | Experimental Comparison |
作用机制
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in cancer research, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival.
相似化合物的比较
Substituent Effects at Position 5
The 5-methyl group in the target compound is contrasted with other substituents in analogs (Table 1):
Key Findings :
Substituent Effects at Position 7 (Amine Side Chain)
The isobutyl group at position 7 is compared to pyridinylmethyl and morpholinylpropyl side chains (Table 2):
Key Findings :
Role of the 3-(4-Fluorophenyl) Substituent
The 4-fluorophenyl group at position 3 is a conserved feature in potent analogs:
- Electron-Withdrawing Effect : Fluorine increases electrophilicity, enhancing hydrogen bonding with ATP synthase residues in M. tb .
- Comparative Activity : Analogs with 4-chlorophenyl (e.g., 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-yl)methyl-...) show reduced MIC values (0.25 µM) compared to 4-fluorophenyl derivatives (0.09 µM), suggesting fluorine optimizes target binding .
Structural Comparison with Trifluoromethyl-Substituted Analogs
Compounds with trifluoromethyl (CF3) groups at position 2 exhibit distinct properties (Table 3):
Key Findings :
- Trifluoromethyl Groups : Improve potency (MIC ≤0.07 µM) but may increase hERG liability due to enhanced lipophilicity .
生物活性
3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that yield compounds with significant biological activity. For instance, the compound can be synthesized through the reaction of appropriate precursors under controlled conditions, resulting in high yields and purity. Various synthetic routes have been explored to enhance the efficiency and selectivity of these reactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been shown to inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have demonstrated effectiveness against various cancer types by inducing apoptosis and inhibiting tumor growth.
Enzyme Inhibition
3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has also been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development as an immunosuppressive agent or anticancer drug .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have indicated that pyrazolo[1,5-a]pyrimidines can act against bacterial strains and fungi, suggesting their potential use in treating infectious diseases . The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways in microorganisms.
Study 1: Anticancer Activity
In a recent study focusing on the anticancer effects of pyrazolo[1,5-a]pyrimidines, a derivative similar to 3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry assays .
Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibitory activity of several pyrazolo[1,5-a]pyrimidine derivatives against DHODH. The results showed that the compound exhibited competitive inhibition with an IC50 value significantly lower than that of established inhibitors like brequinar and teriflunomide . This finding underscores its potential as a lead compound for drug development targeting autoimmune diseases.
Data Table: Biological Activities
常见问题
What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine?
Level : Basic
Methodological Answer :
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents. For example, describes using (4-fluorophenyl)boronic acid to functionalize the pyrazolo[1,5-a]pyrimidine core via palladium catalysis (e.g., Pd(PPh₃)₄) under reflux in a 1,4-dioxane/H₂O solvent system . Post-coupling, Boc-protected intermediates are deprotected using HCl/dioxane to yield the final amine. Key parameters include maintaining anhydrous conditions, optimizing catalyst loading (1–5 mol%), and reaction temperatures (80–100°C). Yield improvements are achieved through iterative recrystallization (e.g., using ethanol/water mixtures) .
How can structural discrepancies in NMR data for this compound be resolved during characterization?
Level : Advanced
Methodological Answer :
Discrepancies in ¹H/¹³C NMR signals often arise from tautomerism or dynamic rotational isomerism in the pyrazolo[1,5-a]pyrimidine core. For instance, highlights broad resonances (δ 10.77–10.36 ppm) for NH protons due to hydrogen bonding or restricted rotation . To resolve ambiguities:
- Use variable-temperature NMR to observe coalescence of split peaks.
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts.
- Employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, as demonstrated in for verifying aryl substituent positions .
What strategies are effective for enhancing the compound’s bioavailability in preclinical studies?
Level : Advanced
Methodological Answer :
Bioavailability optimization involves structural modifications guided by pharmacokinetic (PK) studies. notes that substituents like the trifluoromethyl group improve lipophilicity and blood-brain barrier penetration . Specific strategies:
- Prodrug design : Introduce ester or amide moieties at the 7-amine position to enhance solubility (e.g., acetyl or PEG-ylated derivatives).
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates, as seen in for analogous pyrazolo-pyrimidines .
- Micronization : Reduce particle size via jet milling to increase surface area for absorption.
How do substituent variations at the 3- and 5-positions influence enzyme inhibition potency?
Level : Advanced
Methodological Answer :
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-fluorophenyl at C3) enhance binding affinity to targets like dihydroorotate dehydrogenase (DHODH) by stabilizing π-π interactions. and demonstrate that:
- C3 substituents : 4-Fluorophenyl improves IC₅₀ values by 10-fold compared to unsubstituted phenyl due to enhanced hydrophobic interactions .
- C5 substituents : Methyl groups reduce steric hindrance, allowing better accommodation in enzyme active sites (e.g., IC₅₀ = 12 nM vs. 45 nM for bulkier isopropyl groups) .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict substituent effects.
How should researchers address contradictory data in cytotoxicity assays across cell lines?
Level : Advanced
Methodological Answer :
Contradictions may arise from cell-specific metabolic profiles or assay conditions. reports varying IC₅₀ values in MCF-7 (breast cancer) vs. HepG2 (liver cancer) cells . Mitigation steps:
- Standardize assay protocols : Use identical seeding densities, serum concentrations, and incubation times.
- Validate target engagement : Confirm DHODH inhibition via cellular thermal shift assays (CETSA).
- Control for efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess transporter-mediated resistance.
What analytical techniques are critical for purity assessment during scale-up synthesis?
Level : Basic
Methodological Answer :
- HPLC-PDA : Use C18 columns (e.g., Waters XBridge) with gradient elution (acetonitrile/0.1% TFA) to detect impurities <0.1%.
- LC-MS/MS : Confirm molecular ion peaks ([M+H]⁺) and rule out side products (e.g., reports HRMS data for validation) .
- DSC/TGA : Monitor thermal stability; impurities often lower melting points or introduce endothermic peaks.
How can in vivo efficacy studies be designed to evaluate antitumor activity?
Level : Advanced
Methodological Answer :
- Xenograft models : Implant DHODH-overexpressing tumor cells (e.g., HCT-116 colon carcinoma) in nude mice. Dose at 10–50 mg/kg (oral or i.p.) for 21 days.
- Pharmacodynamic markers : Measure plasma dihydroorotate levels via LC-MS to confirm target inhibition .
- Toxicology endpoints : Monitor liver enzymes (ALT/AST) and body weight weekly. Adjust dosing based on maximum tolerated dose (MTD) studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
